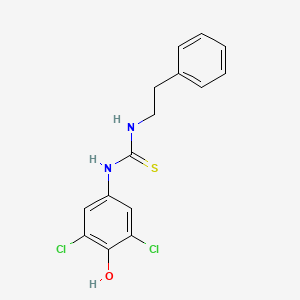
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea, also known as DCPET, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DCPET is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用機序
The exact mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis, and to inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit antioxidant effects, reducing oxidative stress and protecting cells from damage.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea is its versatility. It has been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for studying a variety of diseases and biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained from experiments. Additionally, this compound has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
将来の方向性
There are a number of potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to optimize its use as a therapeutic agent.
合成法
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with phenethylamine, followed by the addition of thiourea. The resulting compound is then purified through recrystallization to yield this compound.
科学的研究の応用
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in the treatment of a range of diseases.
特性
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-12-8-11(9-13(17)14(12)20)19-15(21)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,20H,6-7H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRLUDFGFBKKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
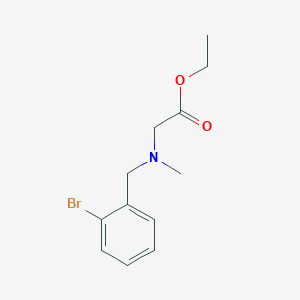
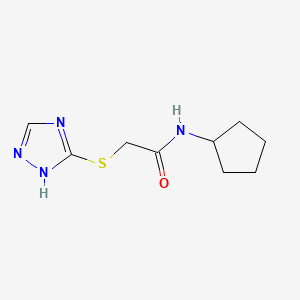
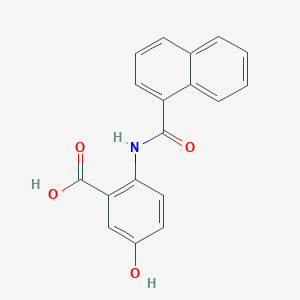
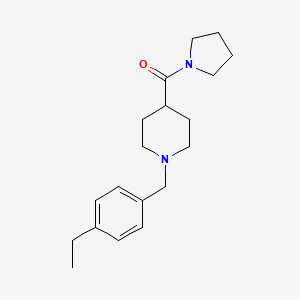
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
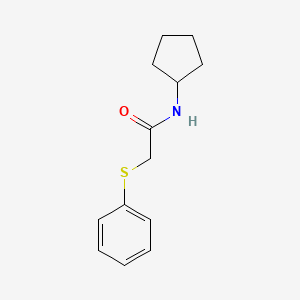

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
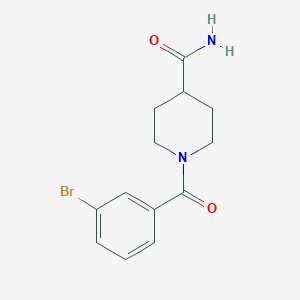
![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)
